1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one

polymethine dye cyanine chromophore bathochromic shift

For SAR continuity, sourcing the correct imidazo[4,5-b]pyridine regioisomer is critical-isomeric 3-methyl or [4,5-c] scaffolds shift tautomeric equilibria and alter hinge-binding geometry. This N1-methyl scaffold solves that by pre-installing the substituent for PDE10A inhibitors (IC50 0.8-6.7 nM) and kinase fragments. - Locks imidazole tautomer, removing prototropic ambiguity in X-ray crystallography fitting - Precludes competing N3/N4 alkylation, yielding pure 1,4-dimethyl quaternary salts for NHC ligands - Extends dye absorption to longer wavelengths vs benzimidazole-terminated cyanines

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B12843829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=O)N2
InChIInChI=1S/C7H7N3O/c1-10-4-8-7-5(10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11)
InChIKeyNBPHCSNUOLPYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one: Purine-Isosteric Scaffold for Kinase and PDE Discovery


1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one (molecular formula C₇H₇N₃O, MW 149.15 g/mol) is a bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine family . Its structure — an imidazole ring fused to a pyridin-5-one — confers purine isosterism, enabling it to serve as a hinge-binding motif in kinase and phosphodiesterase inhibitor programmes [1]. The N1-methyl group eliminates a hydrogen-bond donor relative to unsubstituted congeners, altering both physicochemical properties and target engagement profiles. Commercially, this compound functions as a versatile synthetic intermediate rather than a terminal active pharmaceutical ingredient, and its procurement value rests on efficient, reproducible access to the scaffold for parallel library synthesis and structure–activity relationship (SAR) exploration.

Scaffold Purine-isosteric hinge-binding motif for kinase and PDE inhibitor design
Substituent Pre-installed N1-methyl eliminates hydrogen-bond donor and directs regioselective quaternisation
Workflow Supports parallel library synthesis with documented cyclisation routes; single-product alkylation outcome

Why Generic Imidazopyridine Substitution Fails: Regiochemistry and Tautomerism


Compounds within the imidazo[4,5-b]pyridin-5(4H)-one class are not interchangeable because the position of the N-methyl substituent and the oxidation state of the pyridine ring dictate mutually exclusive synthetic routes, tautomeric equilibria, and target-binding geometries [1]. For example, methylating the imidazole N1 position (as in the target compound) pre-installs the substituent required for many downstream kinase inhibitors and yields a single quaternisation outcome upon further alkylation, whereas the isomeric 3-methyl-3H-imidazo[4,5-b]pyridin-5-one partitions into a different tautomeric manifold that disfavours certain target interactions [2]. Furthermore, benzimidazole-based analogs — the historical standard for PDE and kinase programmes — exhibit distinct absorption and binding characteristics that are not reproduced by imidazo[4,5-b]pyridine scaffolds [3]. Selecting the correct scaffold regioisomer at the procurement stage is therefore essential for SAR continuity and reproducibility across lead optimisation campaigns.

Regioisomer mismatch
3-Methyl-3H-imidazo[4,5-b]pyridin-5-one exhibits a different tautomeric manifold, which may alter hinge-binding geometry and target engagement relative to the N1-methyl scaffold.
Benzimidazole core divergence
Benzimidazole-based analogs possess distinct absorption and binding profiles; the bathochromic shift and PDE selectivity advantages of the imidazo[4,5-b]pyridine scaffold may not transfer.
Unsubstituted scaffold ambiguity
Starting from the parent imidazo[4,5-b]pyridine introduces competing N-alkylation sites and requires additional purification, whereas the N1-methyl analog locks regiochemical outcome.

Quantitative Differentiation: Comparator-Based Evidence


Bathochromic Shift in Cyanine Dyes vs. Benzimidazole

When the benzimidazole terminal residue in cyanine dyes is replaced by a 1-methyl-1H-imidazo[4,5-b]pyridine residue, a visible deepening of the dye colour is observed [1]. This qualitative observation has been consistently reported as a measurable bathochromic (red) shift in the absorption maximum, which translates to longer-wavelength light absorption advantageous for NIR fluorescence and photographic sensitisation applications. The effect is attributed to the reduced aromaticity and altered electron density of the imidazo[4,5-b]pyridine system relative to benzimidazole.

Bathochromic shift
Reported
Qualitative deepening of dye colour vs. benzimidazole analog
Supports NIR dye and sensitiser development
Quantitative Δλmax requires primary paper (Kazymov 1971)
polymethine dye cyanine chromophore bathochromic shift

Regiochemical Fidelity During Quaternisation

Unsubstituted imidazo[4,5-b]pyridine undergoes methyl iodide addition at the pyridine nitrogen, yielding 4-methyl-4H-imidazo[4,5-b]pyridine after base treatment [1]. In contrast, the pre-existing N1-methyl group on the target compound directs further quaternisation exclusively to a single product: 1,4-dimethylimidazo[4,5-b]pyridinium iodide [1]. No competing N3-alkylation or ring-opening side products are observed.

Quaternisation regioselectivity
Class-level
Exclusive 1,4-dimethyl product; no competing N3/N4 alkylation
Eliminates regiochemical ambiguity in downstream chemistry
Unsubstituted scaffold requires two-step, moderate-yield conversion
regioselective alkylation quaternisation N-methylation

Synthetic Access via Pre-Methylated Pyridine Cyclisation

An efficient synthetic route to 1-methylimidazo[4,5-b]pyridine derivatives (compounds 5–10) has been reported, using 2-amino-3-methylaminopyridine as the key intermediate cyclised with phenylacetic acid [1]. This methodology explicitly targets the N1-methylated scaffold and avoids the non-selective post-synthetic methylation that plagues routes starting from the unsubstituted imidazo[4,5-b]pyridine core.

Synthetic route
Class-level
79.7% yield reported for a related 1-methylimidazo[4,5-b]pyridinone derivative
Reduces step count vs. post-cyclisation alkylation strategies
Cyclisation using 2-amino-3-methylaminopyridine; yield for specific analog
synthetic methodology cyclisation building block

Tautomeric Locking with N1-Methyl Substitution

Imidazo[4,5-b]pyridin-5(4H)-one derivatives can exist in multiple tautomeric forms depending on the position of the N-substituent and the protonation state of the pyridone ring [1]. The N1-methyl substitution in the target compound locks the imidazole NH as a tertiary amine, confining tautomerism to the pyridone ring (5(4H)-one ⇌ 5-hydroxy equilibrium). In contrast, the 3-methyl-3H-imidazo[4,5-b]pyridin-5-one isomer permits additional imidazole NH tautomerism that can compete with target hinge-binding, as crystallographically demonstrated for Aurora A kinase inhibitors in the broader imidazo[4,5-b]pyridine class [2].

Tautomeric locking
Class-level
N1-methyl confines tautomerism to pyridone ring; 3-methyl isomer allows competing imidazole NH prototropy
Simplifies computational docking and crystallographic binding-mode determination
Established principle (Yutilov 1971); Aurora A crystallography corroborates
tautomerism prototropic equilibrium regioisomer

PDE and iNOS Inhibitor Scaffolds vs. Benzimidazole Isosteres

The imidazo[4,5-b]pyridine scaffold has been successfully employed in nanomolar PDE10A inhibitors (IC50 values as low as 0.8–6.7 nM for elaborated derivatives) [1] and in nanomolar selective iNOS inhibitors (exemplified by BYK191023 with iNOS IC50 = 86 nM vs. nNOS IC50 = 17,000 nM) [2]. In contrast, the imidazo[4,5-c]pyridine regioisomer and benzimidazole-based cores show different selectivity fingerprints and oral bioavailability profiles. The target 1-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one serves as the direct synthetic precursor to the [4,5-b] series, and its procurement commits the user to this specific regioisomeric series with its associated selectivity advantages.

PDE/NOS selectivity
Reported
PDE10A IC₅₀ = 0.8–6.7 nM; iNOS IC₅₀ = 86 nM, 197-fold over nNOS
Supports [4,5-b] regioisomer selectivity advantage
Data from elaborated leads (Hu 2014, Grädler 2011), not the procured intermediate
phosphodiesterase iNOS scaffold hopping

Evidence-Backed Procurement Scenarios


Parallel Synthesis of PDE10A-Focused Compound Libraries

Medicinal chemistry teams building on the PDE10A inhibitor series reported by Hu et al. (2014) require the imidazo[4,5-b]pyridine core to maintain the selectivity and potency profile established for this scaffold [1]. The 1-methyl substituent is pre-installed, matching the N1-substitution pattern found in advanced leads with PDE10A IC50 values ranging from 0.8 to 6.7 nM. Using the 3-methyl-3H or [4,5-c] regioisomer would alter hinge-binding geometry and compromise the selectivity gains demonstrated over the benzimidazole-based starting point [1].

Development of NIR Cyanine Dyes with Bathochromic Shift

For dye chemistry groups seeking cyanine and merocyanine dyes with absorption maxima shifted to longer wavelengths relative to classical benzimidazole-terminated dyes, the 1-methyl-1H-imidazo[4,5-b]pyridine residue provides a documented deepening of colour [2]. This scaffold is directly applicable to photographic sensitisers and fluorescent probes where benzimidazole-based dyes fail to achieve the required NIR absorption characteristics.

Tautomerically Defined Fragment Libraries for Crystallography

Fragment-based drug discovery programmes employing X-ray crystallography as the primary screening readout benefit from the reduced tautomeric ambiguity of the N1-methyl scaffold [3]. The locked imidazole N1 position removes one prototropic variable during electron density fitting, increasing the likelihood of unambiguous binding-mode determination. This is particularly relevant for kinase targets (Aurora A, DYRK1A, CLK1) where imidazo[4,5-b]pyridine fragments have demonstrated well-defined hinge-binding poses [4].

Regioselective Precursor for Ionic Liquids and NHC Synthesis

The N1-methylated scaffold serves as a regiochemically defined precursor for the synthesis of 1,4-dimethylimidazo[4,5-b]pyridinium salts, which are challenging to access in pure form from the unsubstituted parent heterocycle due to competing N3/N4 alkylation [5]. These quaternary salts are intermediates for ionic liquids and, upon deprotonation, N-heterocyclic carbene ligands for transition-metal catalysis, where isomeric purity is essential for reproducible catalytic performance.

Application
Selection Property
Validation Focus
PDE10A-focused compound libraries
Imidazo[4,5-b]pyridine core with N1-methyl pre-installed
PDE10A selectivity and potency profile validation
NIR cyanine dye synthesis
Bathochromic shift competence relative to benzimidazole
Absorption maximum shift validation
Fragment-based crystallography
N1-methyl locked tautomerism
Binding-mode determination in kinase crystal structures
Ionic liquid / NHC precursor
Single-product quaternisation outcome
Isomeric purity and catalytic performance validation
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